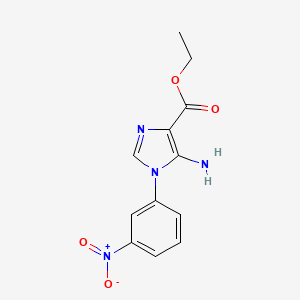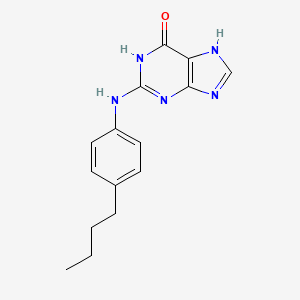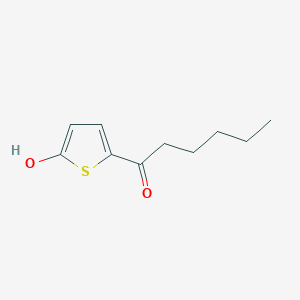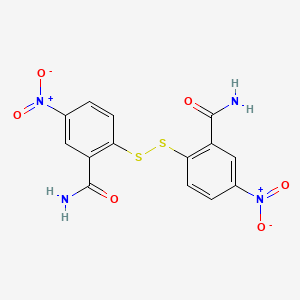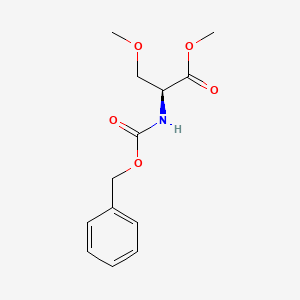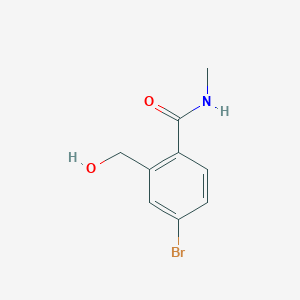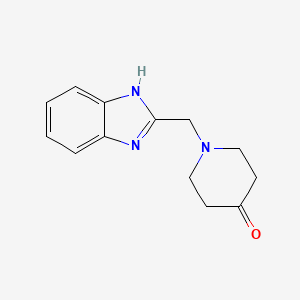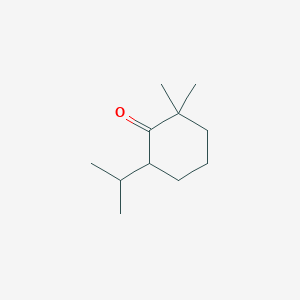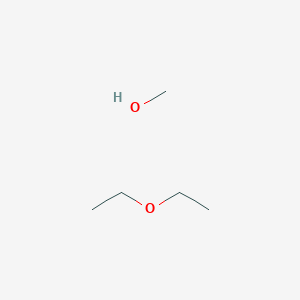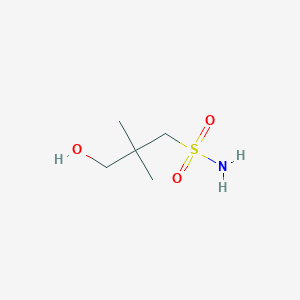
3-hydroxy-2,2-dimethylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2,2-dimethylpropane-1-sulfonamide is a chemical compound belonging to the sulfonamide family. It has the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . This compound is known for its unique structural properties, which include a hydroxyl group and a sulfonamide group attached to a propane backbone.
Preparation Methods
The synthesis of 3-hydroxy-2,2-dimethylpropane-1-sulfonamide typically involves the reaction of 2,2-dimethylpropane-1,3-diol with sulfonamide reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Chemical Reactions Analysis
3-hydroxy-2,2-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-hydroxy-2,2-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-hydroxy-2,2-dimethylpropane-1-sulfonamide can be compared with other sulfonamide compounds such as:
2-hydroxy-N,N-dimethylpropane-1-sulfonamide: Similar structure but different positioning of the hydroxyl group.
3-(3-hydroxy-2,2-dimethylpropoxy)-2,2-dimethylpropane-1-sulfonamide: Contains an additional ether linkage. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H13NO3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-5(2,3-7)4-10(6,8)9/h7H,3-4H2,1-2H3,(H2,6,8,9) |
InChI Key |
LUIBHMKLKJNEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)CS(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
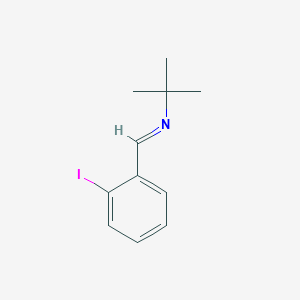
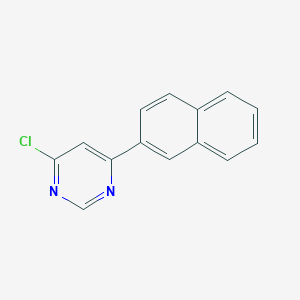
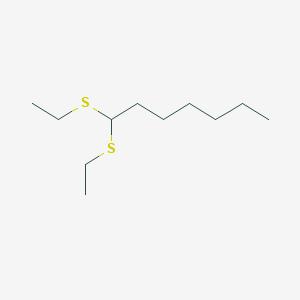
![(4-Pyridin-2-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B8403117.png)
